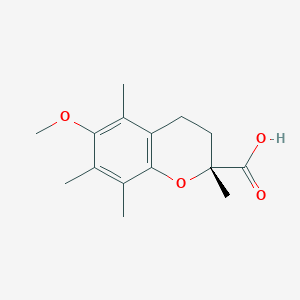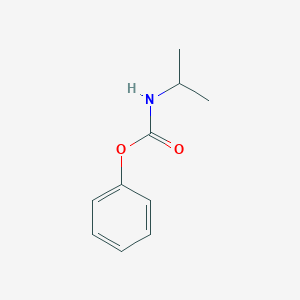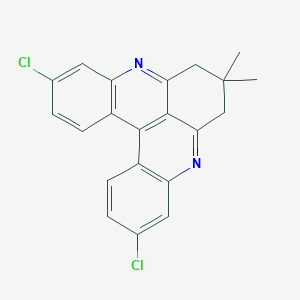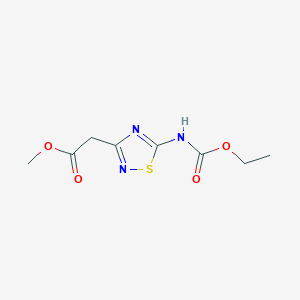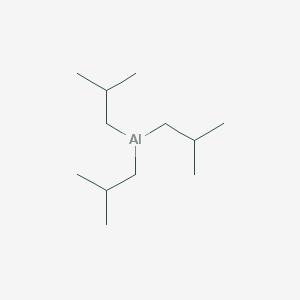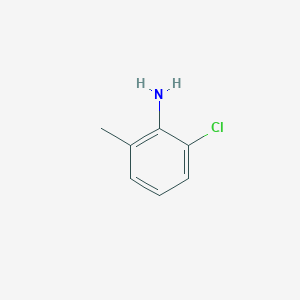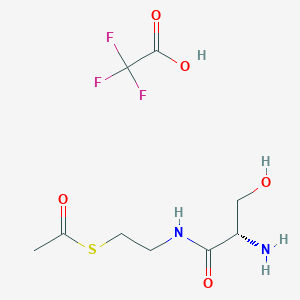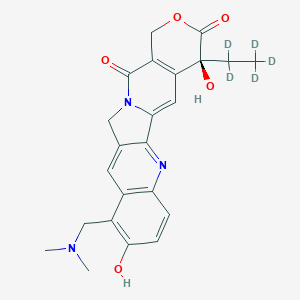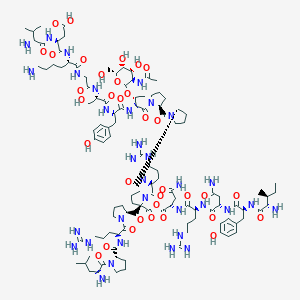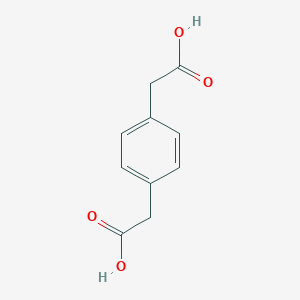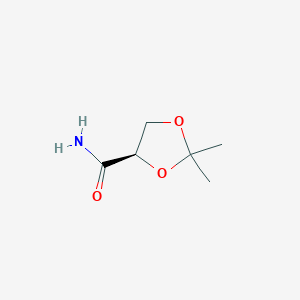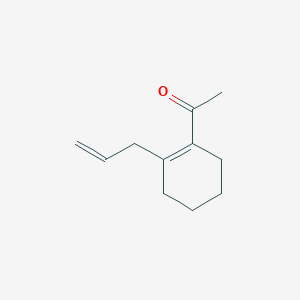![molecular formula C17H18Si B140796 Trimethyl[4-(phenylethynyl)phenyl]silane CAS No. 136459-72-8](/img/structure/B140796.png)
Trimethyl[4-(phenylethynyl)phenyl]silane
Vue d'ensemble
Description
Trimethyl[4-(phenylethynyl)phenyl]silane is a silicon-based compound that is of interest in various chemical research areas due to its potential applications in organic synthesis, materials science, and coordination chemistry. While the specific compound trimethyl[4-(phenylethynyl)phenyl]silane is not directly mentioned in the provided papers, related compounds such as trimethyl(phenylethynyl)silane and derivatives thereof have been studied for their unique properties and reactivity.
Synthesis Analysis
The synthesis of trimethyl(phenylethynyl)silane and related compounds involves various strategies. For instance, trimethyl(phenyl)silane, a related compound, can be synthesized and purified with high yield, and its individuality confirmed by elemental analysis, IR, UV, and NMR spectroscopy . Similarly, trimethyl(trihalomethyl)silanes, which share a similar trimethylsilyl group, can be synthesized and used as dihalomethylene transfer agents . The synthesis of these compounds is crucial for their application in further chemical reactions and material science applications.
Molecular Structure Analysis
The molecular structure of trimethyl(phenylethynyl)silane-related compounds has been analyzed using various spectroscopic techniques. A 13C Fourier transform NMR study of trimethyl(phenylethynyl)silane provides evidence for π bonding or equivalent interaction between bonded carbon and silicon atoms . X-ray crystallographic analysis has been used to determine the molecular structure of other silicon-containing compounds, which can give insights into the bonding and geometry of the trimethyl[4-(phenylethynyl)phenyl]silane molecule .
Chemical Reactions Analysis
The chemical reactivity of trimethylsilyl-containing compounds is diverse. For example, trimethyl(trihalomethyl)silanes can react with potassium fluoride to yield dihalocyclopropanes with olefins . Tris(trimethylsilyl)silane has been shown to be an efficient hydrosilylating agent for alkenes and alkynes, adding across double bonds under free-radical conditions . These reactions demonstrate the potential utility of trimethyl[4-(phenylethynyl)phenyl]silane in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of trimethyl(phenyl)silane, a compound similar to trimethyl[4-(phenylethynyl)phenyl]silane, have been characterized. Its spectral characteristics were defined using IR, UV, and NMR spectroscopy, and its thermoanalytical behavior was determined using complex thermal analysis and thermogravimetry . These studies are essential for understanding the stability and reactivity of the compound, which can inform its handling and use in various applications.
Applications De Recherche Scientifique
Silicon-Carbon Bonding Studies
Trimethyl(phenylethynyl)silane has been used in studies exploring silicon-carbon bonding. A 13C Fourier-transform NMR study provided new evidence for π bonding or equivalent interaction between bonded carbon and silicon atoms in trimethyl(phenylethynyl)silane (Levy, White, & Cargioli, 1972).
Precursor for SiCx:H Film Deposition
Trimethyl(phenylethynyl)silane has been identified as a valuable precursor for gas-phase processes in the deposition of SiCx:H films. Its properties, such as volatility and thermal stability, make it suitable for chemical vapor deposition (CVD) processes (Ermakova et al., 2015).
Synthesis of Hexa-Substituted Benzenes
It has been used in the synthesis of hexa-substituted benzenes. The mediation by Negishi reagent led to the formation of benzene derivatives with good yields and high selectivity (Zhou Li-shan, 2012).
Electronic Material Applications
A study demonstrated the potential of derivatives of trimethyl(phenylethynyl)silane, such as phenylene-bis(benzosilole) compounds, as electronic materials. These compounds showed promising electron drift mobility, suggesting their use in organic light-emitting devices and photovoltaic cells (Ilies et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
trimethyl-[4-(2-phenylethynyl)phenyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Si/c1-18(2,3)17-13-11-16(12-14-17)10-9-15-7-5-4-6-8-15/h4-8,11-14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRJWRFLYPENFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
136459-73-9 | |
| Record name | Benzene, 1-(2-phenylethynyl)-4-(trimethylsilyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136459-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00610704 | |
| Record name | Trimethyl[4-(phenylethynyl)phenyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl[4-(phenylethynyl)phenyl]silane | |
CAS RN |
136459-72-8 | |
| Record name | Trimethyl[4-(phenylethynyl)phenyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trimethylsilyl)diphenylacetylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



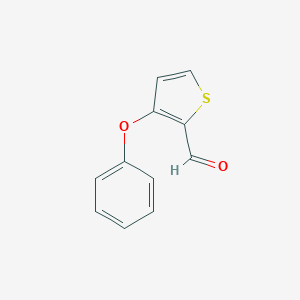
![2-[2-(4-bromophenyl)ethyl]-1H-imidazole](/img/structure/B140716.png)
